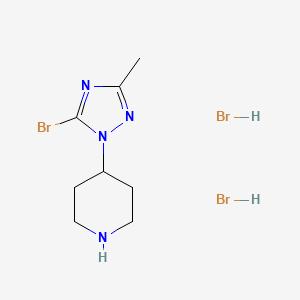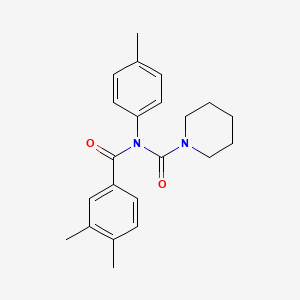![molecular formula C25H27N5O3 B2690378 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-67-6](/img/no-structure.png)
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound under discussion is part of a broader class of chemicals known for their intricate synthesis processes and structural analyses. For instance, research has explored the synthesis of new [f]-fused purine-2,6-diones, showcasing the creation of thiadiazepino-purine ring systems from related purine dione derivatives through multi-step chemical reactions, highlighting the compound's role in developing novel chemical frameworks and its potential applications in designing new materials or drugs (Hesek & Rybár, 1994).
Biological Activity and Drug Design
The compound's framework is utilized in studying adenosine receptors, where derivatives have shown selectivity and potency against specific receptor subtypes, indicating its potential for developing targeted therapeutics for conditions like neurodegenerative diseases (Szymańska et al., 2016). Similarly, derivatives have been investigated for their affinity towards serotonin receptors, offering insights into designing new psychiatric medications (Chłoń-Rzepa et al., 2013).
Anti-inflammatory and Analgesic Applications
The structural motif of the compound has been exploited in synthesizing analogs with significant anti-inflammatory activity, suggesting its role in discovering new anti-inflammatory agents (Kaminski et al., 1989). Furthermore, its derivatives have shown promising analgesic activities, indicating potential applications in pain management (Zygmunt et al., 2015).
Anticancer Research
Research into the compound's derivatives has also extended to anticancer activity, with some synthesized analogs displaying promising results against cancer cell lines, underscoring the compound's utility in oncological drug development (Hayallah, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine to form the intermediate 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "1,7-dimethyl-3-propylxanthine", "urea" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine in the presence of a base such as potassium carbonate to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine.", "Step 2: Cyclization of 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine with urea in the presence of a catalyst such as trifluoroacetic acid to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
876151-67-6 |
Formule moléculaire |
C25H27N5O3 |
Poids moléculaire |
445.523 |
Nom IUPAC |
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3 |
Clé InChI |
AQPQHVNJMJIDNN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
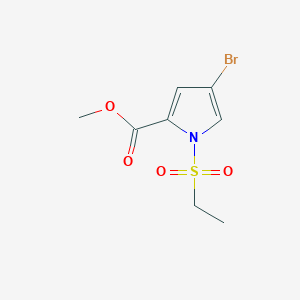
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
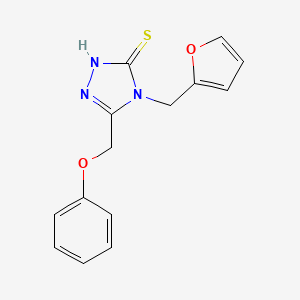
![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)
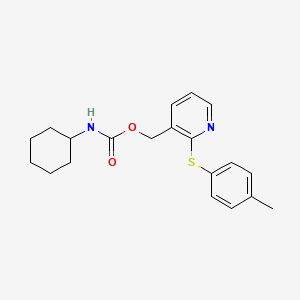
![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)
